Isoquinolin-7-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLONTUPZTAEOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475916 | |
| Record name | ISOQUINOLIN-7-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-76-3 | |
| Record name | ISOQUINOLIN-7-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that map the hydrogen and carbon skeletons of a molecule, respectively. For isoquinolin-7-ylmethanol, the ¹H NMR spectrum would display distinct signals for each unique proton. The aromatic protons on the isoquinoline (B145761) core would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the hydroxymethyl substituent. The methylene (B1212753) (-CH₂) protons of the hydroxymethyl group would produce a characteristic singlet or doublet, while the hydroxyl (-OH) proton would appear as a broad singlet, the position of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbons of the isoquinoline ring system would resonate in the aromatic region (δ 100-160 ppm). The chemical shift of the methylene carbon would be observed in the aliphatic region. Assignments can be confirmed using computational methods and by comparison with data from similar quinoline (B57606) or isoquinoline derivatives. tsijournals.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H-1 | 9.1 - 9.3 | C-1 | 152.0 - 154.0 |
| H-3 | 8.4 - 8.6 | C-3 | 142.0 - 144.0 |
| H-4 | 7.5 - 7.7 | C-4 | 120.0 - 122.0 |
| H-5 | 7.8 - 8.0 | C-4a | 128.0 - 130.0 |
| H-6 | 7.6 - 7.8 | C-5 | 127.0 - 129.0 |
| H-8 | 7.9 - 8.1 | C-6 | 126.0 - 128.0 |
| -CH₂- | 4.7 - 4.9 | C-7 | 140.0 - 142.0 |
| -OH | Variable | C-8 | 125.0 - 127.0 |
| C-8a | 135.0 - 137.0 |
For unambiguous assignment, especially in complex molecules, two-dimensional (2D) NMR experiments are employed. researchgate.net These techniques reveal correlations between different nuclei, confirming the molecular structure.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). longdom.org In a COSY spectrum of this compound, cross-peaks would connect adjacent protons on the aromatic rings, allowing for the tracing of the proton-proton connectivity within the spin systems. sdsu.eduresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹J C-H coupling). sdsu.edugithub.io The HSQC spectrum would clearly link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon, simplifying the assignment of the carbon spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J C-H coupling). sdsu.edu This is particularly powerful for identifying connections across quaternary (non-protonated) carbons. For instance, the methylene protons would show correlations to the C-7 carbon they are attached to, as well as the neighboring C-6 and C-8 carbons, confirming the position of the substituent on the isoquinoline ring. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to several decimal places). measurlabs.combioanalysis-zone.com This precision allows for the determination of a compound's elemental formula. measurlabs.comresearchgate.net For this compound (C₁₀H₉NO), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO |
| Monoisotopic Mass (Calculated) | 159.06841 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net A sample mixture is first vaporized and passed through a GC column, which separates the components based on their volatility and interaction with the column's stationary phase. researchgate.net3m.com As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.
This technique is invaluable for assessing the purity of this compound. It can effectively separate the target compound from starting materials, by-products, or residual solvents, providing a mass spectrum for each impurity to aid in its identification. fau.eu The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. For isoquinoline alkaloids, fragmentation often involves characteristic losses related to substituents and cleavages of the heterocyclic ring system. nih.govresearchgate.net
Table 3: Expected Mass Fragments for this compound in EI-MS
| m/z | Proposed Fragment | Description |
|---|---|---|
| 159 | [C₁₀H₉NO]⁺ | Molecular Ion (M⁺) |
| 158 | [C₁₀H₈NO]⁺ | Loss of a hydrogen radical |
| 130 | [C₉H₈N]⁺ | Loss of the formyl radical (-CHO) |
| 129 | [C₉H₇N]⁺ | Isoquinoline radical cation (loss of -CH₂OH) |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov The technique requires a single, high-quality crystal of the material. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice.
If a suitable crystal of this compound can be grown, X-ray crystallography would provide unambiguous confirmation of its structure. nih.govmdpi.com The resulting data would include precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the molecule's conformation and how individual molecules pack together in the crystal, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. This technique is considered the gold standard for absolute structure determination. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the aromatic isoquinoline ring system, and the methylene bridge.
The most prominent feature in the spectrum is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. docbrown.info The broadening of this peak is due to intermolecular hydrogen bonding. The presence of the methylene group (-CH₂) is confirmed by C-H stretching vibrations, which typically appear around 2900 cm⁻¹. docbrown.info
The specific vibrational frequencies observed in the IR spectrum of this compound provide unambiguous evidence for its molecular structure, confirming the successful synthesis and integrity of the compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~2900 | C-H Stretch | Methylene (-CH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretch | Aromatic Isoquinoline Ring |
| 1075 - 1000 | C-O Stretch | Primary Alcohol |
Chromatographic Methods for Purification and Analytical Separation
Chromatography is an essential technique for the separation, purification, and analysis of chemical compounds. arlok.com It relies on the differential distribution of components between a stationary phase and a mobile phase. researchgate.net For this compound, various chromatographic methods are employed to ensure high purity after synthesis and to perform quantitative analysis.
Column chromatography and its more rapid variant, flash chromatography, are preparative techniques widely used to purify this compound from reaction byproducts and starting materials. mit.eduresearchgate.net These methods operate on the principle of adsorption, where compounds in a mixture are separated based on their differing affinities for a solid stationary phase. wfu.edu
For the purification of this compound, a polar stationary phase such as silica (B1680970) gel is typically used. wfu.edu The crude reaction mixture is loaded onto the top of the silica gel column. A mobile phase (eluent), usually a mixture of nonpolar and polar organic solvents, is then passed through the column. mit.edu A common strategy is to use a gradient elution, starting with a less polar solvent system (e.g., a high ratio of hexane (B92381) to ethyl acetate) and gradually increasing the polarity (increasing the proportion of ethyl acetate).
Less polar impurities will have a weaker affinity for the polar silica gel and will travel down the column more quickly, eluting first. This compound, being a more polar molecule due to its hydroxyl group, will adsorb more strongly to the silica gel. wfu.edu It will therefore elute later, typically when the polarity of the mobile phase is increased. Flash chromatography utilizes pressure (from compressed air or a pump) to accelerate the flow of the mobile phase, significantly reducing the purification time while maintaining good separation. mit.edu Fractions are collected sequentially and analyzed (often by thin-layer chromatography) to identify those containing the pure product.
| Parameter | Description | Typical Application for this compound |
| Technique | Preparative separation based on adsorption. | Isolation of the target compound from a crude reaction mixture. |
| Stationary Phase | A solid adsorbent packed into a column. | Silica Gel (polar). |
| Mobile Phase (Eluent) | A solvent or mixture of solvents passed through the column. | A gradient of nonpolar to polar solvents, such as Hexane/Ethyl Acetate. |
| Principle of Separation | Compounds separate based on their differential affinity for the stationary phase. | Less polar impurities elute first, followed by the more polar this compound. |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of this compound with high precision and sensitivity. researchgate.netveeprho.com It is a type of liquid chromatography where the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. arlok.com
For the analysis of a moderately polar compound like this compound, reversed-phase HPLC is the most common mode. In this technique, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a more polar solvent mixture. researchgate.net A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com
When a solution of this compound is injected into the HPLC system, it is carried by the mobile phase through the column. The separation occurs based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. More polar impurities will spend less time interacting with the nonpolar stationary phase and will elute earlier. This compound will have a greater affinity for the stationary phase and will be retained longer, eluting at a characteristic retention time.
A detector, commonly a UV-Vis detector set to a wavelength where the isoquinoline ring absorbs strongly (e.g., ~220 nm or ~270 nm), is placed at the column outlet. The detector response is plotted against time to generate a chromatogram. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Description | Typical Conditions for this compound Analysis |
| Technique | Analytical separation for purity assessment and quantification. veeprho.com | Reversed-Phase HPLC. |
| Stationary Phase | Nonpolar material packed in a column. | C18 (Octadecylsilyl) bonded silica. |
| Mobile Phase | A polar solvent mixture pumped at high pressure. | A gradient or isocratic mixture of Acetonitrile and Water. |
| Detector | Measures the concentration of the eluting compound. | UV-Vis Detector. |
| Output | A chromatogram showing peaks for each separated component. | The area of the main peak relative to the total area indicates purity. |
Medicinal Chemistry and Biological Activity Studies of Isoquinolin 7 Ylmethanol and Its Analogs
Pharmacological Relevance of the Isoquinoline (B145761) Scaffold
The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, recognized for its vast therapeutic potential. nih.govrsc.org This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block for a multitude of naturally occurring and synthetic molecules with significant biological activities. semanticscholar.orgwisdomlib.org Isoquinoline-based compounds have garnered considerable attention from researchers worldwide due to their structural diversity and their demonstrated efficacy in a wide array of pharmacological applications. nih.govnih.gov
The pharmacological significance of the isoquinoline nucleus is underscored by its presence in numerous clinically used drugs. nih.gov These include the analgesic morphine, the antibacterial agent berberine (B55584), and the antitussive codeine. nih.gov The versatility of the isoquinoline scaffold allows for functionalization at various positions, leading to a diverse range of derivatives with distinct biological profiles. rsc.org Consequently, the synthesis and biological evaluation of novel isoquinoline analogs remain an active and promising area of drug discovery. nih.govnih.gov
The broad spectrum of biological activities associated with the isoquinoline framework encompasses anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects, among others. nih.govwisdomlib.orgnih.gov This wide range of activities highlights the privileged nature of the isoquinoline scaffold in the design of new therapeutic agents. nih.gov The ability of isoquinoline derivatives to interact with various biological targets, including enzymes and receptors, contributes to their diverse pharmacological profiles. semanticscholar.org Ongoing research continues to uncover new therapeutic applications for this versatile heterocyclic system, solidifying its importance in modern medicinal chemistry. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Isoquinolin-7-ylmethanol Derivatives
The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and structural modifications affect potency and selectivity, guiding the design of more effective therapeutic agents.
Impact of Substituents on Biological Potency and Selectivity
The nature, position, and stereochemistry of substituents on the isoquinoline core play a critical role in determining the biological activity of its derivatives. For instance, in the development of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a general trend of improved potency was observed with increased lipophilicity. The nature of the linker at the 7-position was also found to be important, with -CH2- and -CONH- linkers being more effective than -CO- and -COCH2- linkers, suggesting that the positioning of a terminal aromatic ring is crucial for target binding.
In the context of antitumor agents, the substitution pattern on isoquinolin-1-ones was investigated. An O-(3-hydroxypropyl) substituted compound demonstrated significantly better antitumor activity compared to the parent compound, highlighting the importance of the substituent at this position. Similarly, for melatonin (B1676174) receptor ligands, the introduction of a nitrogen atom in the isoquinoline ring, while leading to a decrease in binding affinity for MT1 and MT2 receptors, resulted in a notable improvement in pharmacokinetic properties.
These examples underscore the principle that even minor modifications to the chemical structure can have a profound impact on the biological activity and therapeutic potential of this compound derivatives.
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and optimizing lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits then serve as starting points for the rational design of more potent molecules through strategies like fragment growing, linking, or merging.
The isoquinoline scaffold has been successfully utilized in FBDD campaigns. For example, a fragment-merging strategy was employed to rapidly identify two novel series of protein kinase C ζ (PKCζ) inhibitors: 4,6-disubstituted and 5,7-disubstituted isoquinolines. This approach involved screening a library of monosubstituted isoquinoline fragments at high concentrations and then merging the "hit" fragments into a single, more potent compound. This strategy is particularly valuable when structural information about the protein-ligand complex is unavailable.
The FBDD approach offers several advantages, including the exploration of a broader chemical space and the generation of compounds with improved physicochemical properties. The design and synthesis of dihydroisoquinolones as fragments for FBDD further illustrates the application of this strategy in generating novel chemical entities with potential therapeutic value.
Target Identification and Mechanism of Action Studies
Understanding the specific molecular targets and the mechanism by which this compound and its analogs exert their biological effects is fundamental to their development as therapeutic agents.
Enzyme Inhibition Studies (e.g., PKCζ, Topoisomerase I and II, PDE10A, α-glucosidase)
PKCζ Inhibition: As previously mentioned, a fragment-merging strategy successfully identified novel 4,6- and 5,7-disubstituted isoquinoline derivatives as potent inhibitors of protein kinase C ζ (PKCζ). One of the optimized 5,7-isoquinoline compounds demonstrated significant efficacy in a mouse model of collagen-induced arthritis, suggesting that PKCζ inhibition could be a novel therapeutic approach for rheumatoid arthritis.
Topoisomerase I and II Inhibition: DNA topoisomerases are essential enzymes involved in managing the topological state of DNA and are validated targets for anticancer drugs. Certain natural and synthetic compounds can act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, leading to cell death. While specific studies on this compound are not detailed, the broader class of isoquinoline derivatives has been investigated for this activity. For example, 7-azaindenoisoquinolines have been prepared and evaluated as topoisomerase I inhibitors. The introduction of a nitrogen atom into the aromatic system was intended to enhance interactions with DNA.
PDE10A Inhibition: As discussed in section 4.2.6, PDE10A is a phosphodiesterase highly expressed in the brain, and its inhibition is being explored for the treatment of psychosis and other neurological disorders.
α-glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. As mentioned in section 4.2.6, various plant extracts and synthetic compounds, including those with a quinoline (B57606) scaffold, have shown promising α-glucosidase inhibitory activity.
Receptor Antagonism/Agonism (e.g., CXCR4)
CXCR4 Antagonism: The C-X-C chemokine receptor type 4 (CXCR4) and its natural ligand, CXCL12, play a crucial role in various physiological and pathological processes, including hematopoietic stem cell homing, inflammation, and cancer metastasis. Consequently, CXCR4 has emerged as an important therapeutic target.
A de novo hit-to-lead effort resulted in the discovery of a novel series of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) analogues as potent CXCR4 antagonists. These compounds demonstrated efficacy in inhibiting the attachment of HIV-1 to cells and blocking calcium release. Further optimization of this series led to the identification of a lead candidate with a promising in vitro profile and oral bioavailability. Docking studies have provided insights into the binding interactions of these antagonists with the CXCR4 receptor. The development of CXCR4 antagonists based on the isoquinoline scaffold holds potential for the treatment of HIV, cancer, and inflammatory diseases.
Modulation of Signaling Pathways (e.g., NRF2 Activation)
Research into the medicinal chemistry of this compound and its analogs has explored their potential to modulate critical cellular signaling pathways. A significant area of this research has been the activation of the Nuclear Factor Erythroid 2-related factor 2 (NRF2) signaling pathway, a key regulator of cellular defense mechanisms against oxidative stress. While direct studies on this compound's effect on NRF2 are not extensively documented in publicly available research, the broader class of isoquinoline-based compounds has been investigated as potential NRF2 activators.
The activation of NRF2 is a sought-after therapeutic strategy for diseases associated with oxidative stress. researchgate.net Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for degradation. mdpi.com The therapeutic intervention often focuses on disrupting the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. nih.gov
Studies on isoquinoline analogs have provided insights into the structural requirements for NRF2 activation. For instance, research on pyrazino[2,1-a]isoquinolin analogues has demonstrated that the isoquinoline scaffold can serve as a basis for potent NRF2 activators. nih.govnih.gov Structure-activity relationship (SAR) studies on these analogs have revealed that modifications to different parts of the isoquinoline ring system can significantly impact their NRF2-activating potential. nih.gov
One study on isoquinoline-based NRF2 activators highlighted the development of metabolically stable analogs by replacing a carboxymethyl group with a fluoroalkyl group at the 4-position of the isoquinoline ring. nih.gov This modification was aimed at improving membrane permeability and cellular potency. nih.gov The research also indicated a preference for a negatively charged group at the 1-position of the isoquinoline scaffold for optimal activity. nih.gov
The general findings from studies on various nitrogen heterocycles, including isoquinolines, suggest that these scaffolds are promising for the development of NRF2-activating agents. mdpi.com The ability of these compounds to induce the expression of NRF2-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), underscores their potential therapeutic applications in oxidative stress-related conditions. nih.govmdpi.com
The following table summarizes the findings from studies on isoquinoline analogs and their effects on the NRF2 signaling pathway.
| Compound Class | Key Structural Features | Effect on NRF2 Pathway | Reference |
| Pyrazino[2,1-a]isoquinolin Analogs | Fused isoquinoline ring system | Potent activators of NRF2/ARE signaling | nih.govnih.gov |
| Isoquinoline-based NRF2 Activators | Fluoroalkyl group at the 4-position | Enhanced metabolic stability and cellular potency | nih.gov |
| Isoquinoline-based NRF2 Activators | Negatively charged group at the 1-position | Slight preference for activity | nih.gov |
It is important to note that while these studies provide a foundation for understanding how isoquinoline derivatives can modulate the NRF2 pathway, further research is necessary to specifically elucidate the activity of this compound and its closely related analogs. The existing data on the broader isoquinoline class, however, strongly suggest that this chemical scaffold is a viable starting point for the design of novel NRF2 activators.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Isoquinolin-7-ylmethanol, docking studies are crucial for identifying potential protein targets and understanding the molecular basis of its biological activity.
Detailed research findings from studies on similar isoquinoline (B145761) derivatives suggest that the isoquinoline scaffold can form key interactions with the active sites of various enzymes and receptors. For this compound, the hydroxylmethyl group at the 7-position and the nitrogen atom in the isoquinoline ring are expected to be critical for forming hydrogen bonds with amino acid residues in a protein's binding pocket. The planar aromatic ring system can participate in π-π stacking and hydrophobic interactions, further stabilizing the ligand-protein complex.
In a typical molecular docking workflow, a three-dimensional model of this compound would be docked into the binding site of a target protein. The binding affinity is then calculated using a scoring function, which provides an estimate of the binding free energy. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For instance, docking studies of isoquinoline derivatives against acetylcholinesterase have shown binding energies in the range of -9 kcal/mol, indicating strong inhibitory potential.
Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LEU23, VAL31, ALA45, LYS47, GLU90, TYR92 |
| Hydrogen Bonds | LYS47, GLU90 |
| Hydrophobic Interactions | LEU23, VAL31, ALA45, TYR92 |
| π-π Stacking | TYR92 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, these calculations can provide a deeper understanding of its chemical properties and potential reaction mechanisms.
Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack.
For this compound, the nitrogen atom is expected to be a region of high electron density (nucleophilic), while the hydrogen atom of the hydroxyl group would be electron deficient (electrophilic). These insights are crucial for understanding its interaction with biological targets and its metabolic fate.
Table 2: Representative Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.8 D |
| Molecular Electrostatic Potential | Negative potential around the Nitrogen atom; Positive potential around the hydroxyl hydrogen |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with protein targets.
In a typical MD simulation, the ligand-protein complex, obtained from molecular docking, is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of each atom over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and identify any conformational changes in the protein or the ligand upon binding.
For this compound, MD simulations can help to validate the binding pose predicted by docking and assess the dynamic stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the system. A stable RMSD over the simulation time suggests a stable binding mode.
Table 3: Illustrative Molecular Dynamics Simulation Parameters and Results for this compound-Protein Complex
| Parameter | Description |
| Simulation Time | 100 ns |
| Force Field | AMBER |
| Solvent Model | TIP3P Water |
| Average Ligand RMSD | 1.5 Å |
| Average Protein RMSD | 2.0 Å |
| Key Interaction Stability | Hydrogen bonds with LYS47 and GLU90 maintained for >80% of the simulation time |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When a promising scaffold like isoquinoline is identified, virtual libraries of its derivatives can be designed and screened to explore the structure-activity relationship (SAR) and identify more potent and selective compounds.
Starting with the core structure of this compound, a virtual library can be generated by adding various substituents at different positions of the isoquinoline ring. This library can then be screened against a specific target using high-throughput molecular docking. The results of the virtual screen can prioritize a smaller, more manageable number of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
The design of the virtual library can be guided by known SAR data for similar compounds or by analyzing the binding pocket of the target protein to identify opportunities for additional favorable interactions. For example, if the binding pocket has a hydrophobic sub-pocket, derivatives of this compound with lipophilic substituents could be designed to occupy this space and improve binding affinity.
Table 4: Example of a Virtual Library Design Strategy for this compound Analogs
| Position of Substitution | R-Group Library | Rationale |
| 1-position | Small alkyls, phenyl | Explore steric and hydrophobic interactions |
| 4-position | Halogens, methoxy | Modulate electronic properties and hydrogen bonding potential |
| 6-position | Amines, amides | Introduce additional hydrogen bond donors/acceptors |
Prediction of Pharmacokinetic Properties
The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success as a therapeutic agent. In silico models are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.
For this compound, various computational tools can be used to predict its ADME properties based on its chemical structure. These predictions are often based on quantitative structure-property relationship (QSPR) models that have been trained on large datasets of experimental data. Key parameters that are typically predicted include oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
These in silico predictions can help to identify potential liabilities of this compound as a drug candidate and guide its chemical modification to improve its pharmacokinetic profile. For example, if a compound is predicted to have poor oral absorption, its structure could be modified to improve its solubility or permeability.
Table 5: Representative In Silico ADME Predictions for this compound
| ADME Property | Predicted Value | Interpretation |
| Oral Bioavailability | Moderate | Likely to be absorbed to some extent after oral administration |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the blood-brain barrier significantly |
| Plasma Protein Binding | High | May have a longer duration of action |
| CYP2D6 Inhibition | Potential Inhibitor | May have drug-drug interactions with other drugs metabolized by this enzyme |
| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |
Applications in Catalysis and Materials Science
Isoquinoline (B145761) Derivatives as Ligands in Organometallic Catalysis
Isoquinoline and its derivatives have been successfully employed as ligands in a variety of organometallic catalytic systems. The ability of the isoquinoline nucleus to be chemically modified allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. Transition metal-catalyzed reactions, in particular, have benefited from the use of isoquinoline-based ligands for the synthesis of complex organic molecules nih.gov.
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high selectivity and mild reaction conditions. Isoquinoline derivatives have been utilized in a range of homogeneous catalytic reactions, including cross-coupling reactions, hydrogenations, and C-H bond functionalizations. For instance, ruthenium(II)-based catalysts have been employed for the synthesis of isoquinoline derivatives themselves, highlighting the role of these structures in facilitating their own formation .
A notable example of a green synthesis of 1-phenyl isoquinoline derivatives utilizes a Ru(II)/PEG-400 catalytic system, which is both homogeneous and recyclable . This process involves the C-H/N-N bond functionalization of 1-(diphenylmethylene) hydrazine (B178648) and aryl-substituted acetylenes. The use of biodegradable polyethylene (B3416737) glycol (PEG-400) as the solvent, along with the recyclability of the catalyst, underscores the potential for developing environmentally benign synthetic protocols based on isoquinoline scaffolds .
| Catalyst System | Reactants | Product | Solvent | Key Features |
| Ru(II)/PEG-400 | 1-(diphenylmethylene) hydrazine, aryl substituted acetylenes | 1-phenyl isoquinoline derivatives | PEG-400 | Homogeneous, recyclable catalyst, biodegradable solvent, high atom economy . |
| Rhodium complexes | Isoquinolines and quinolines | Chiral tetrahydroisoquinolines and tetrahydroquinolines | Not specified | Asymmetric hydrogenation with high reactivity and enantioselectivity researchgate.net. |
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. The immobilization of isoquinoline-based catalytic complexes onto solid supports is a key strategy for achieving this. Zeolites and metal-organic frameworks (MOFs) are common supports for such catalysts.
A study on the N-formylation of isoquinoline derivatives using carbon dioxide and hydrogen demonstrated the efficacy of a heterogeneous Ru/ZIF-8 catalyst researchgate.netsemanticscholar.org. In this system, ruthenium nanoparticles are supported on a zeolitic imidazolate framework (ZIF-8). This catalyst showed high conversion rates and selectivity under relatively mild conditions and could be reused multiple times without a significant loss of activity, showcasing the potential for robust and recyclable catalytic systems researchgate.netsemanticscholar.org. The synthesis of quinoline (B57606) compounds from aniline (B41778) and various alcohols has also been achieved using zeolite-based catalysts in gas-phase reactions rsc.org.
| Catalyst | Reaction | Substrates | Key Findings |
| Ru/ZIF-8 | N-formylation | Isoquinoline derivatives, CO2, H2 | High conversion (98%) and selectivity (93%), catalyst reusability researchgate.netsemanticscholar.org. |
| ZnCl2/Ni-USY-acid | Quinolone Synthesis | Aniline, C1-C4 alcohols | Good total yield of quinolones (42.3–79.7%) under mild conditions rsc.org. |
Applications in Green Chemistry Catalysis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of isoquinoline derivatives in catalysis aligns with several of these principles, including the use of recyclable catalysts and biodegradable solvents nih.govresearchgate.net.
The aforementioned Ru(II)/PEG-400 system for isoquinoline synthesis is a prime example of green chemistry in action . The protocol not only uses a biodegradable solvent but also allows for a simple extraction procedure for the product and reuse of the catalytic system. Such approaches are crucial for developing sustainable chemical manufacturing processes. Furthermore, the development of metal-free or non-metal catalyzed syntheses of isoquinolines represents another advancement in green chemistry, offering environmentally friendly alternatives to traditional metal-catalyzed reactions nih.gov.
Role in Metal-Organic Frameworks (MOFs) and Other Porous Materials
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising materials for applications in gas storage, separation, and catalysis. Isoquinolin-7-ylmethanol is identified as a potential linker for the synthesis of MOFs chemscene.com.
The incorporation of isoquinoline-based linkers into MOF structures can introduce specific functionalities. The nitrogen atom of the isoquinoline can act as a Lewis basic site, which can be beneficial for catalytic applications. The hydroxyl group of this compound can also be involved in coordination to the metal centers or can be post-synthetically modified to introduce other functional groups. The use of MOFs as single-site solid catalysts offers advantages such as enhanced stability, recyclability, and easy separation from products nih.gov. While specific MOFs based on this compound are yet to be extensively reported, the potential for this molecule to act as a versatile building block in the construction of functional porous materials is significant.
Future Research Directions and Translational Potential
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The future of isoquinoline-based research heavily relies on the ability to synthesize structurally diverse derivatives in a more efficient, cost-effective, and environmentally benign manner. Traditional methods such as the Bischler-Napieralski and Pictet-Spengler reactions, while foundational, often require harsh conditions and offer limited substrate scope. nih.govrsc.org Consequently, current research is intensely focused on developing next-generation synthetic protocols.
A significant area of advancement is the use of transition-metal catalysis. Catalysts based on ruthenium, rhodium, palladium, iridium, and copper have enabled the construction of the isoquinoline (B145761) core through novel C-H activation and annulation strategies. bohrium.comresearchgate.net These methods offer high atom economy and can proceed under milder conditions than their classical counterparts. For instance, ruthenium-catalyzed C-H/N-N activation provides an environmentally friendly route to isoquinoline derivatives, avoiding the need for external oxidants. rsc.orgresearchgate.net
Another promising frontier is the development of "green" synthetic routes. These methodologies prioritize the use of benign solvents like water or polyethylene (B3416737) glycol (PEG-400), recyclable catalysts, and energy-efficient processes such as microwave irradiation or ultrasonic agitation. rsc.org Catalyst-free multicomponent reactions (MCRs) performed in water represent a paradigm of green chemistry, allowing for the rapid assembly of complex pyrido-[2,1-a]-isoquinoline derivatives from simple starting materials at room temperature. rsc.org Such innovations not only reduce the environmental impact of synthesis but also streamline the production of compound libraries for drug discovery.
| Methodology | Key Features | Advantages over Traditional Methods | Catalyst/Reagent Examples |
| Transition-Metal Catalysis | C-H activation, annulation, and domino reactions. bohrium.com | Milder reaction conditions, higher yields, greater functional group tolerance, high atom economy. | Ru, Rh, Pd, Ir, Cu, Co, Ag catalysts. bohrium.comresearchgate.net |
| Green Synthetic Routes | Use of benign solvents (e.g., water), recyclable catalysts, and energy-efficient techniques. rsc.org | Reduced environmental impact, improved safety, lower cost, simplified purification. | KF/CP@MWCNTs nanocatalysts, microwave irradiation, ultrasonic agitation. rsc.org |
| Cascade/Domino Reactions | Multiple bond-forming events in a single step from simple precursors. nih.gov | Increased molecular complexity from simple starting materials, enhanced efficiency. | Rh(III)-catalyzed [4+2] annulation, Palladium-catalyzed oxidative addition. nih.gov |
| Catalyst-Free Processes | Reactions proceed without metal or non-metal catalysts, often in green solvents. bohrium.com | Avoids catalyst cost and toxicity, simplifies product workup. | Reactions of 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide (B78521) in water. bohrium.com |
Design of Multi-Target Therapeutics Based on the Isoquinoline Scaffold
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often respond poorly to drugs that act on a single biological target. This has spurred the development of multi-target therapeutics, which are single chemical entities designed to modulate multiple points within a disease pathway. The isoquinoline scaffold is a "privileged structure" in this regard, offering a versatile template for designing such agents. nih.govresearchgate.net
Future research will focus on the rational design of isoquinoline-based ligands that can bind to distinct targets with carefully balanced affinities. nih.gov This requires a deep understanding of the structural biology of the target proteins and the structure-activity relationships (SAR) of the isoquinoline ligands. Combining the isoquinoline core with other pharmacophores is a key strategy to achieve the desired multi-target profile.
| Compound Class/Scaffold | Disease Area | Potential Multiple Targets | Therapeutic Rationale |
| Quinoline (B57606)/Isoquinoline Hybrids | Cancer | Topoisomerase I (TOPO-I), Bromodomain-containing protein 4 (BRD4), ATP-binding cassette sub-family G member 2 (ABCG2). mdpi.comnih.gov | Synergistic inhibition of DNA replication, epigenetic regulation, and drug efflux to overcome resistance. mdpi.com |
| Pyrrolo[2,1-a]isoquinolines | Cancer | Topoisomerase inhibitors, various protein kinases. nih.govrsc.org | Induction of apoptosis and reversal of multi-drug resistance (MDR). nih.gov |
| Protoberberine Derivatives | Bacterial/Fungal Infections | Multiple bacterial/fungal enzymes and cellular processes. mdpi.com | Broad-spectrum antimicrobial activity with improved selectivity over host cells. mdpi.com |
| Aryl-isoquinolines | Glioblastoma | Anti-apoptotic proteins (e.g., Bcl-xL), cell cycle regulators. eurekaselect.com | Inducing apoptosis through the intrinsic pathway and arresting the cell cycle. eurekaselect.com |
Exploration of New Biological Targets and Disease Areas
The broad spectrum of biological activities associated with isoquinoline derivatives ensures a continuous search for novel therapeutic applications. nih.govnih.gov While their roles as anticancer, antimicrobial, and antiviral agents are well-established, researchers are now probing their potential in less explored and more challenging disease areas. semanticscholar.orgmdpi.com
One critical area is the fight against antimicrobial resistance. Novel isoquinoline derivatives are being investigated for their ability to combat multidrug-resistant (MDR) bacteria and fungi. bioengineer.orgresearchgate.net Some compounds may act on novel bacterial targets or serve as adjuvants that restore the efficacy of existing antibiotics. For example, certain dihydro-protoberberines have demonstrated significantly improved activity against Gram-positive bacteria compared to their parent compounds. mdpi.com
In neuropharmacology, beyond their traditional use in analgesics, isoquinoline alkaloids are being explored for their potential in treating complex neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net Their ability to modulate multiple targets relevant to neuroinflammation and neuronal survival makes them attractive candidates. Furthermore, the anti-inflammatory properties of some isoquinoline-based molecules are opening doors for their potential use in chronic inflammatory conditions. researchoutreach.org The discovery that certain derivatives can overcome cancer multidrug resistance by inhibiting drug efflux pumps represents another exciting avenue for therapeutic development. acs.org
| Disease Area | Novel Biological Target/Mechanism | Example Isoquinoline Class | Potential Therapeutic Impact |
| Drug-Resistant Cancer | Inhibition of drug efflux pumps (e.g., P-glycoprotein), targeting reactive oxygen species (ROS) accumulation. acs.org | Isoquinolinequinone N-oxides | Overcoming multidrug resistance (MDR) in chemotherapy. acs.org |
| Fungal Infections | Interference with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. bioengineer.org | Isoquinoline derivatives with an oxime moiety | Development of new antifungal agents to combat resistant strains. bioengineer.org |
| Glioblastoma | Inhibition of anti-apoptotic proteins like Bcl-xL. eurekaselect.com | Aryl-isoquinolines | Providing new therapeutic options for aggressive brain tumors. eurekaselect.com |
| Tuberculosis | Inhibition of enzymes essential for mycobacterial survival, such as enoyl-acyl carrier protein reductase (InhA). mdpi.com | Natural isoquinoline alkaloids | Addressing drug-resistant strains of Mycobacterium tuberculosis. mdpi.com |
Advanced Computational Approaches for Drug Discovery and Material Design
The integration of advanced computational methods is revolutionizing the discovery and development of isoquinoline-based compounds. nih.gov These in silico techniques accelerate the research pipeline by enabling the rapid screening of vast virtual libraries, predicting biological activity, and optimizing molecular properties before costly and time-consuming synthesis is undertaken. nih.govnih.gov
Structure-based drug design (SBDD) methods, such as molecular docking and molecular dynamics (MD) simulations, are used to predict how isoquinoline derivatives will bind to the three-dimensional structures of target proteins. nih.govresearchgate.net This allows researchers to understand the molecular basis of activity and rationally design modifications to improve potency and selectivity. Ligand-based methods, including three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling, are employed when a target's 3D structure is unknown, helping to identify the key chemical features required for biological activity. nih.govnih.gov
Beyond drug discovery, computational tools are also vital for designing novel materials. Density Functional Theory (DFT) calculations, for example, are used to predict the electronic, photophysical, and nonlinear optical (NLO) properties of new isoquinoline derivatives. mdpi.com This aids in the development of advanced materials for applications in organic electronics, sensors, and fluorescent dyes. rsc.orgmdpi.com These predictive models significantly reduce the trial-and-error involved in materials science, guiding synthetic efforts toward molecules with the most promising characteristics.
| Computational Method | Application in Isoquinoline Research | Key Outcomes |
| Molecular Docking | Virtual screening of compound libraries against biological targets (e.g., kinases, enzymes). mdpi.comnih.gov | Identification of hit compounds, prediction of binding modes and affinities. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-protein complex over time. nih.govresearchgate.net | Assessment of binding stability, understanding conformational changes. |
| 3D-QSAR | Correlating the 3D properties of molecules with their biological activity. nih.gov | Building predictive models to guide the design of more potent analogs. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of features necessary for biological activity. nih.gov | Scaffolding for designing new molecules with desired activity, virtual screening. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govnih.gov | Early-stage filtering of candidates with poor drug-like properties. |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and optical properties. researchgate.netmdpi.com | Design of isoquinoline-based materials for electronics and optics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
